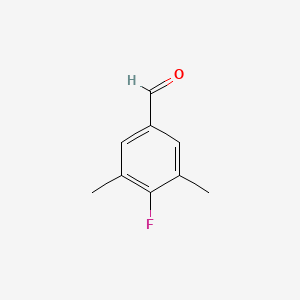

4-Fluoro-3,5-dimethylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

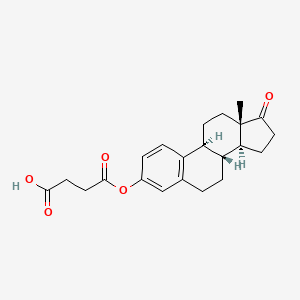

4-Fluoro-3,5-dimethylbenzaldehyde is a chemical compound with the empirical formula C9H9FO . It has a molecular weight of 152.17 . The compound is typically in solid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . The boiling point is 223.8±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.0±3.0 kJ/mol . The flash point is 107.8±14.8 °C .Scientific Research Applications

Synthesis and Anticancer Activity

4-Fluoro-3,5-dimethylbenzaldehyde is involved in the synthesis of fluorinated analogues of combretastatins, which have demonstrated anticancer properties. The study by Lawrence et al. (2003) described the synthesis of a series of fluorinated benzaldehydes used in the Wittig synthesis of fluoro-substituted stilbenes. These compounds, including fluorinated analogues of combretastatins A-1, A-2, and A-4, retained potent cell growth inhibitory properties, indicating their potential in anticancer applications (Lawrence et al., 2003).

Stereoselective Synthesis

Alonso et al. (2008) utilized a α-[3,5-bis(trifluoromethyl)phenyl]sulfonyl group in the highly stereoselective synthesis of α-fluoro-α,β-unsaturated alkenoates and Weinreb amides. This process involved condensing aromatic and aliphatic aldehydes under mild conditions, leading to good yields and high Z-diastereoselectivities, particularly for fluorinated Weinreb amides. This research demonstrates the utility of fluorinated compounds in selective chemical synthesis (Alonso et al., 2008).

Methodological Advancements

Hu et al. (2010) reported an efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde, a compound structurally related to this compound, from o-xylene in aqueous media. This method not only enhanced the yield but also offered an efficient work-up procedure, highlighting advancements in synthetic methodologies for such compounds (Hu et al., 2010).

Computational Studies and Spectroscopy

Tudorie et al. (2013) conducted microwave spectra analyses and ab initio quantum chemical calculations on dimethylbenzaldehyde isomers, including those related to this compound. This study provided insights into the conformational energy landscape, dipole moment components, and large amplitude motion parameters, contributing to the understanding of the structural and dynamic aspects of such compounds (Tudorie et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

4-fluoro-3,5-dimethylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHYTIOMCJAWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476367 |

Source

|

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363134-35-4 |

Source

|

| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)